molecular formula C8H8F2O2S B3268532 1-(Difluoromethylsulfonyl)-4-methylbenzene CAS No. 4837-17-6

1-(Difluoromethylsulfonyl)-4-methylbenzene

Cat. No. B3268532
CAS RN: 4837-17-6
M. Wt: 206.21 g/mol
InChI Key: MIENFRAZJABQIZ-UHFFFAOYSA-N
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Description

1-(Difluoromethylsulfonyl)-4-methylbenzene, also known as DFMS, is an organic compound that has gained significant attention in scientific research due to its unique chemical properties. DFMS is a sulfone compound that contains a difluoromethyl group (-CF2H) attached to a methylbenzene ring. The compound has a molecular formula of C8H8F2O2S and a molecular weight of 214.21 g/mol.

Mechanism of Action

1-(Difluoromethylsulfonyl)-4-methylbenzene exerts its biological activity through various mechanisms, including the inhibition of enzymes, the disruption of protein-protein interactions, and the modulation of gene expression. 1-(Difluoromethylsulfonyl)-4-methylbenzene has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and histone deacetylase. It has also been shown to disrupt protein-protein interactions involved in cancer cell proliferation and viral replication. Furthermore, 1-(Difluoromethylsulfonyl)-4-methylbenzene has been shown to modulate gene expression by inhibiting the activity of transcription factors.
Biochemical and Physiological Effects:
1-(Difluoromethylsulfonyl)-4-methylbenzene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 1-(Difluoromethylsulfonyl)-4-methylbenzene has also been shown to inhibit the replication of various viruses, including influenza virus and human immunodeficiency virus (HIV). Furthermore, 1-(Difluoromethylsulfonyl)-4-methylbenzene has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

1-(Difluoromethylsulfonyl)-4-methylbenzene has several advantages for lab experiments, including its high reactivity, stability, and ease of synthesis. However, 1-(Difluoromethylsulfonyl)-4-methylbenzene also has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

1-(Difluoromethylsulfonyl)-4-methylbenzene has shown promising results in various scientific fields, and future research can explore its potential applications further. Some future directions for research on 1-(Difluoromethylsulfonyl)-4-methylbenzene include its use as a fluorinating agent for the synthesis of complex organic molecules, its potential as a therapeutic agent for the treatment of cancer and viral infections, and its use as a tool for studying protein-protein interactions and gene expression. Additionally, further research can explore the potential limitations and toxicity of 1-(Difluoromethylsulfonyl)-4-methylbenzene to ensure its safe and effective use in scientific research.

Scientific Research Applications

1-(Difluoromethylsulfonyl)-4-methylbenzene has been widely used in scientific research due to its unique chemical properties. It has been used as a reagent in organic synthesis, as a fluorinating agent, and as a sulfone protecting group. 1-(Difluoromethylsulfonyl)-4-methylbenzene has also been used in medicinal chemistry as a potential drug candidate for the treatment of various diseases, including cancer and viral infections.

properties

IUPAC Name

1-(difluoromethylsulfonyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIENFRAZJABQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368008
Record name 1-(difluoromethylsulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethylsulfonyl)-4-methylbenzene

CAS RN

4837-17-6
Record name 1-(difluoromethylsulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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